2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanyl group, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, lutidine, and TBTU as a coupling reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings.
Scientific Research Applications
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide apart from similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3S/c1-18(2)31-28(35)23-11-13-25-26(15-23)32-30(33(29(25)36)16-22-9-6-19(3)7-10-22)37-17-27(34)24-12-8-20(4)14-21(24)5/h6-15,18H,16-17H2,1-5H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEJBLGGVXKGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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